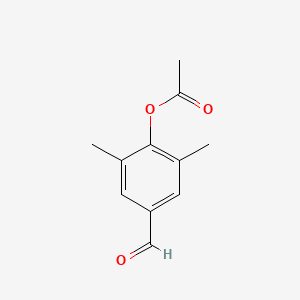

4-Formyl-2,6-dimethylphenyl acetate

Description

Significance of Aryl Acetates in Contemporary Organic Synthesis

Aryl acetates, the class of compounds to which 4-Formyl-2,6-dimethylphenyl acetate (B1210297) belongs, are of considerable importance in contemporary organic synthesis. The acetate group often serves as a protecting group for phenols, masking their reactivity while other transformations are carried out on the molecule. This protection is crucial in multi-step syntheses where the unprotected phenol (B47542) could interfere with desired reactions. The acetate group can typically be removed under mild basic or acidic conditions, regenerating the phenol.

Furthermore, the acetyl group can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents. The nature of this directing effect can be modulated by reaction conditions. Aryl acetates are also valuable intermediates in their own right, participating in various cross-coupling reactions and rearrangements to form more complex molecular architectures. Their synthesis from phenols is generally straightforward, often involving reaction with acetic anhydride (B1165640) or acetyl chloride.

Chemical Importance of Formyl and Dimethylphenyl Moieties as Reactive Scaffolds

The formyl group (-CHO) is a cornerstone of organic synthesis due to its versatile reactivity. As an aldehyde, the carbonyl carbon is electrophilic and readily undergoes nucleophilic attack, making it a key participant in a wide array of carbon-carbon bond-forming reactions. These include the aldol (B89426) condensation, Wittig reaction, and Grignard reactions, which are fundamental tools for constructing complex organic molecules. The formyl group can also be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further synthetic flexibility.

The dimethylphenyl moiety, specifically the 2,6-dimethyl substitution pattern, introduces significant steric hindrance around the adjacent functional groups. This steric bulk can play a crucial role in controlling the regioselectivity and stereoselectivity of reactions. For instance, it can influence the approach of reagents to the formyl group or the acetate, potentially leading to specific isomeric products. The electron-donating nature of the methyl groups also activates the aromatic ring towards electrophilic substitution, while their placement directs incoming electrophiles to specific positions.

Current Research Landscape and Potential Investigative Avenues for 4-Formyl-2,6-dimethylphenyl Acetate

The unique combination of a reactive aldehyde, a sterically hindered and electronically rich aromatic ring, and a cleavable acetate group makes this compound a promising candidate for various research applications. While extensive research specifically on this compound is still emerging, its structural motifs are present in molecules of interest in several fields.

One area of investigation involves its use as a building block in the synthesis of complex organic molecules. For example, related structures are employed in the preparation of polymer-bound benzaldehydes for solid-phase organic synthesis. nih.gov In this context, the aldehyde functionality serves as an anchor point for the attachment of various chemical entities, which can then be elaborated upon and subsequently cleaved from the resin.

Furthermore, the precursor to this compound, 4-hydroxy-3,5-dimethylbenzaldehyde, has been utilized as a reagent in the phase-transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol. It has also served as a starting material for the synthesis of 2,4,6-trimethylphenol. These applications of the precursor highlight the potential for the acetylated derivative to be used in similar or complementary synthetic strategies.

Patents have been filed for processes to produce 2,6-dialkylphenyl acetic acids, which involve the synthesis of related 2,6-dialkyl benzaldehydes as intermediates. google.com This suggests a potential industrial application for compounds with a similar substitution pattern to this compound in the synthesis of valuable chemical products.

Future research could explore the use of this compound in the development of novel catalysts, where the specific steric and electronic properties of the molecule could be harnessed to control catalytic activity and selectivity. The formyl group could be incorporated into ligand structures for transition metal catalysis, or the entire molecule could act as an organocatalyst. Additionally, the compound could serve as a precursor for the synthesis of new polymers with tailored properties, building upon the research conducted with its hydroxy-analogue. The exploration of its biological activity is another potential avenue, as many substituted benzaldehydes exhibit interesting pharmacological properties.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-formyl-2,6-dimethylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-4-10(6-12)5-8(2)11(7)14-9(3)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTIBBMRARODJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40535467 | |

| Record name | 4-Formyl-2,6-dimethylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40535467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95306-94-8 | |

| Record name | 4-Formyl-2,6-dimethylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40535467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Formyl 2,6 Dimethylphenyl Acetate and Structural Analogues

Strategies for Constructing the 4-Formyl-2,6-dimethylphenyl Core

The introduction of a formyl group onto the 2,6-dimethylphenyl ring system is a key step. This can be achieved through electrophilic aromatic substitution on an activated ring or by functional group transformations from precursors that already possess a carbon-based substituent at the target position.

Direct Formylation of Dimethylphenyl Precursors

Direct formylation methods introduce the aldehyde functionality in a single step onto a pre-existing 2,6-dimethylphenyl derivative, most commonly 2,6-dimethylphenol. The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring, facilitating electrophilic attack, primarily at the para-position due to steric hindrance at the ortho-positions.

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comcambridge.org This reaction is particularly effective for substrates like phenols and anilines. chemistrysteps.comwikipedia.org The process involves the in-situ formation of a substituted chloroiminium salt, known as the Vilsmeier reagent, which then acts as the formylating agent. wikipedia.orgjk-sci.com

The reaction begins with the activation of a substituted formamide, typically N,N-dimethylformamide (DMF), with an acidic chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to generate the electrophilic Vilsmeier reagent. chemistrysteps.com The electron-rich 2,6-dimethylphenol then attacks this reagent. The directing effects of the hydroxyl group and the two methyl groups strongly favor electrophilic substitution at the C4 position (para-position), which is sterically accessible. jk-sci.com The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product, 4-formyl-2,6-dimethylphenol. wikipedia.orgorganic-chemistry.org The final step to obtain the target compound is the acetylation of the phenolic hydroxyl group.

Table 1: Vilsmeier-Haack Formylation of 2,6-Dimethylphenol

| Reagents | Solvent | Temperature | Product |

|---|---|---|---|

| POCl₃, DMF | Dichloromethane | 0°C to reflux | 4-Formyl-2,6-dimethylphenol |

| SOCl₂, DMF | Toluene | Room Temp. to 80°C | 4-Formyl-2,6-dimethylphenol |

The formylation of arylmetal reagents represents a reliable and versatile strategy for the synthesis of aromatic aldehydes. thieme-connect.dethieme-connect.de This approach involves the generation of a highly nucleophilic aryl organolithium or organomagnesium (Grignard) compound, which then reacts with a formylating electrophile like N,N-dimethylformamide (DMF). thieme-connect.de

To synthesize the 4-formyl-2,6-dimethylphenyl core, a suitable precursor such as 4-halo-2,6-dimethylphenol (e.g., 4-bromo-2,6-dimethylphenol) is used. The phenolic hydroxyl group must first be protected, for instance, as a methoxymethyl (MOM) ether, to prevent it from interfering with the formation of the organometallic reagent. The protected aryl halide is then treated with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent. ucalgary.ca Alternatively, reaction with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures effects a halogen-lithium exchange to produce the aryllithium species. researchgate.net

The generated organometallic intermediate is then treated with DMF. The nucleophilic aryl carbon adds to the carbonyl carbon of DMF, forming a tetrahedral intermediate. Subsequent aqueous acidic workup hydrolyzes this intermediate and removes the protecting group to afford 4-formyl-2,6-dimethylphenol. The product is then acetylated.

Table 2: Formylation via Organometallic Intermediates

| Precursor (Protected) | Organometallic Reagent | Formylating Agent | Key Steps |

|---|---|---|---|

| 4-Bromo-2,6-dimethylphenyl MOM ether | Arylmagnesium (Grignard) | DMF | 1. Grignard formation with Mg/THF 2. Reaction with DMF 3. Hydrolysis/Deprotection |

| 4-Bromo-2,6-dimethylphenyl MOM ether | Aryllithium | DMF | 1. Li-Halogen exchange with n-BuLi 2. Reaction with DMF 3. Hydrolysis/Deprotection |

Transformation from Oxidized or Reduced Precursors

An alternative to direct formylation is the modification of a pre-existing substituent at the C4 position of the 2,6-dimethylphenyl ring. These multi-step sequences involve either the oxidation of a methyl or hydroxymethyl group or the partial reduction of a carboxylic acid or nitrile group.

The selective oxidation of a primary benzylic alcohol to an aldehyde provides a direct route to the 4-formyl-2,6-dimethylphenyl core. The required precursor, 4-hydroxymethyl-2,6-dimethylphenol, can be synthesized from 2,6-dimethylphenol through various hydroxymethylation procedures.

Once the precursor is obtained, the benzylic alcohol can be oxidized. A variety of reagents are available for this transformation, with the choice depending on the desired selectivity and reaction conditions. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Common reagents include manganese dioxide (MnO₂), which is particularly effective for benzylic alcohols, pyridinium chlorochromate (PCC), and pyridinium dichromate (PDC). Another method involves the selective oxidation of a 4-alkyl group on a 2,4,6-trialkylphenol using an oxygen-containing gas in the presence of a copper salt catalyst. epo.org Following the oxidation to 4-formyl-2,6-dimethylphenol, the final product is obtained by acetylation.

Table 3: Oxidation of 4-Hydroxymethyl-2,6-dimethylphenol

| Oxidizing Agent | Solvent | Conditions |

|---|---|---|

| Manganese Dioxide (MnO₂) | Dichloromethane, Chloroform (B151607) | Room Temperature, Reflux |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature |

| Copper(II) salt / O₂ | Organic Solvent | 25°C to 100°C |

The partial reduction of a carboxylic acid or a nitrile group at the C4 position offers another synthetic pathway. This approach requires careful selection of reducing agents to stop the reaction at the aldehyde oxidation state, avoiding over-reduction to the corresponding alcohol.

For a nitrile precursor, such as 4-cyano-2,6-dimethylphenol, a common and effective method is reduction using Diisobutylaluminium hydride (DIBAL-H) at low temperatures. DIBAL-H coordinates to the nitrile, and upon addition to the carbon-nitrogen triple bond, forms an intermediate imine. This imine is then hydrolyzed during aqueous workup to yield the aldehyde.

For a carboxylic acid precursor, like 4-carboxy-2,6-dimethylphenol, direct reduction to the aldehyde is challenging. A more common strategy is to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride or an ester. The acid chloride can then be reduced to the aldehyde via the Rosenmund reduction, which utilizes a poisoned palladium catalyst (Pd/BaSO₄) and hydrogen gas. Alternatively, the carboxylic acid can be converted to a Weinreb amide, which can then be reduced with a reagent like DIBAL-H or lithium aluminum hydride (LiAlH₄) to cleanly afford the aldehyde. The resulting 4-formyl-2,6-dimethylphenol is subsequently acetylated.

Table 4: Reduction of Precursors to 4-Formyl-2,6-dimethylphenol

| Precursor | Reagent(s) | Key Intermediate |

|---|---|---|

| 4-Cyano-2,6-dimethylphenol | 1. DIBAL-H 2. H₃O⁺ | Imine |

| 4-Carboxy-2,6-dimethylphenol | 1. SOCl₂ 2. H₂, Pd/BaSO₄ (Rosenmund) | Acid Chloride |

| 4-Carboxy-2,6-dimethylphenol | 1. Weinreb amine formation 2. DIBAL-H | Weinreb Amide |

Synthesis of Related Formylphenyl Building Blocks

The synthesis of the key intermediate, 4-hydroxy-3,5-dimethylbenzaldehyde, can be achieved through various formylation reactions of 2,6-dimethylphenol. The choice of method often depends on factors such as desired regioselectivity, substrate tolerance, and reaction conditions.

Duff Reaction : The Duff reaction provides a means for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium. acs.orgelsevierpure.com However, when the ortho positions are blocked, as in 2,6-dimethylphenol, the formylation can be directed to the para position. elsevierpure.com The reaction mechanism involves the generation of an iminium ion from HMTA, which acts as the electrophile.

Reimer-Tiemann Reaction : This reaction employs chloroform and a strong base to achieve the ortho-formylation of phenols through a dichlorocarbene intermediate. rsc.orglibretexts.org While typically favoring the ortho position, substitution at this position can lead to para-formylation. researchgate.net The reaction is performed in a biphasic system and often requires heating. libretexts.org

Vilsmeier-Haack Reaction : The Vilsmeier-Haack reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride to generate the Vilsmeier reagent, a chloroiminium salt. google.com This electrophile then reacts with electron-rich aromatic rings, including phenols, to introduce a formyl group. google.com This method is generally effective for activated aromatic systems. acs.org

Other Formylation Methods : Alternative methods for the regioselective formylation of phenols include the use of paraformaldehyde with magnesium chloride and triethylamine, which has shown to be effective for ortho-formylation. nih.gov For substrates like 2,6-dimethylphenol where the ortho positions are sterically hindered, reaction conditions could potentially be optimized to favor para-substitution.

A comparative overview of these methods for the synthesis of 4-hydroxy-3,5-dimethylbenzaldehyde from 2,6-dimethylphenol is presented below.

| Reaction Name | Reagents | Typical Position of Formylation | Applicability to 2,6-dimethylphenol (for para-formylation) |

| Duff Reaction | Hexamethylenetetramine, Acid | ortho (can be para if ortho is blocked) | Potentially applicable |

| Reimer-Tiemann Reaction | Chloroform, Strong Base | ortho (can be para if ortho is blocked) | Potentially applicable |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | para to activating groups | Highly applicable |

Regioselective Acetate (B1210297) Ester Formation

Once the 4-hydroxy-3,5-dimethylbenzaldehyde core is synthesized, the subsequent step involves the formation of the acetate ester at the phenolic hydroxyl group. This transformation is a common and generally high-yielding reaction in organic synthesis.

Esterification of Phenolic Hydroxyl Groups

The esterification of phenols is a well-established process. Unlike alcohols, phenols react slowly with carboxylic acids directly, necessitating the use of more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.org

The acetylation of 4-hydroxy-3,5-dimethylbenzaldehyde can be readily achieved using acetic anhydride (B1165640) or acetyl chloride in the presence of a base catalyst. Common bases employed include pyridine, triethylamine, or sodium acetate. The reaction is typically carried out in an appropriate solvent at room temperature or with gentle heating.

A typical procedure would involve dissolving 4-hydroxy-3,5-dimethylbenzaldehyde in a suitable solvent, adding a base, followed by the dropwise addition of acetic anhydride or acetyl chloride. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, an aqueous workup is performed to remove excess reagents and byproducts, followed by purification of the desired 4-formyl-2,6-dimethylphenyl acetate.

| Acetylating Agent | Catalyst | General Reaction Conditions |

| Acetic Anhydride | Pyridine, Triethylamine, or Sodium Acetate | Room temperature or gentle heating |

| Acetyl Chloride | Pyridine or Triethylamine | Often performed at cooler temperatures due to higher reactivity |

Acetoxylation Strategies on Aryl Systems

Direct acetoxylation of a C-H bond on an aromatic ring offers an alternative, more atom-economical route to aryl acetates. Palladium-catalyzed C-H activation has emerged as a powerful tool for such transformations. nih.gov These reactions typically employ a directing group to achieve regioselectivity. For a substrate like 2,6-dimethylbenzaldehyde, the formyl group itself could potentially act as a weak directing group for ortho-acetoxylation under specific catalytic conditions. acs.org

Palladium catalysts, in combination with an oxidant such as PhI(OAc)₂, can facilitate the direct acetoxylation of aryl C-H bonds. rsc.org The development of electrochemical methods for palladium-catalyzed C-H acetoxylation provides a greener alternative to chemical oxidants. nih.gov

Convergent and Divergent Synthetic Routes

The synthesis of this compound and its analogs can be approached from both convergent and divergent perspectives, allowing for the efficient generation of a library of related compounds.

A convergent synthesis would involve the separate preparation of the 4-hydroxy-3,5-dimethylbenzaldehyde core and a suitable acetylating agent, which are then combined in the final step. This approach is generally efficient for the synthesis of the single target molecule.

A divergent synthesis strategy would start from a common intermediate, such as 4-hydroxy-3,5-dimethylbenzaldehyde, and then introduce a variety of different acyl groups to generate a library of 4-formyl-2,6-dimethylphenyl esters. This is particularly useful for structure-activity relationship (SAR) studies. For instance, reacting the phenolic aldehyde with a range of acid chlorides or anhydrides would yield a series of esters with varying chain lengths and functionalities.

Advanced Synthetic Approaches

Modern synthetic chemistry offers a range of advanced methodologies that could potentially be applied to the synthesis of this compound with improved efficiency, selectivity, and sustainability.

Catalytic and Asymmetric Synthesis Methodologies

Catalytic Approaches : The use of catalysts can significantly enhance the efficiency of the synthetic steps. For the formylation step, various metal-free and metal-catalyzed methods are continuously being developed to improve upon the classical named reactions. For the acetylation step, while often straightforward, catalytic methods can offer milder reaction conditions and easier purification.

Asymmetric Synthesis : While the target molecule, this compound, is achiral, the principles of asymmetric synthesis are crucial when considering the synthesis of chiral structural analogues. For example, if a chiral center were to be introduced into the molecule, asymmetric catalytic methods would be essential for controlling the stereochemistry.

Recent advances in asymmetric catalysis include the use of chiral catalysts for a wide range of transformations. For instance, asymmetric dearomatization of phenols can lead to the formation of chiral cyclohexadienones, which could serve as precursors to complex chiral molecules. rsc.org Furthermore, palladium-catalyzed asymmetric allylic alkylation of phenols is a powerful method for the enantioselective formation of C-O bonds. acs.org While not directly applicable to the synthesis of the achiral target molecule, these advanced catalytic systems highlight the potential for creating chiral derivatives.

Application of Continuous Flow Synthesis for Industrial Relevance

The transition of synthetic methodologies from laboratory-scale batch processes to industrially relevant continuous flow manufacturing represents a significant advancement in chemical production. Continuous flow synthesis offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and seamless integration of multiple reaction steps. mdpi.comrsc.orgnih.gov These benefits are particularly pertinent for formylation reactions, which can involve hazardous reagents and exothermic conditions, making scalability in traditional batch reactors challenging. ru.nlresearchgate.netresearchgate.net

The industrial-scale production of aromatic aldehydes, including structural analogues of this compound, is often hindered by laborious procedures and the use of hazardous chemicals. ru.nlresearchgate.netacs.org Continuous flow chemistry provides a robust solution to circumvent these issues, enabling safer and more efficient manufacturing processes. ru.nlresearchgate.netacs.org

One of the most well-established methods for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction. ru.nlresearchgate.netresearchgate.netacs.org However, the formation of the Vilsmeier reagent is known to be highly exothermic and can pose thermal hazards, making its large-scale batch production problematic. ru.nlresearchgate.net By employing a continuous flow approach, the Vilsmeier reagent can be generated and consumed in situ, minimizing the volume of the hazardous intermediate at any given time and significantly enhancing the safety of the process. researchgate.net This methodology has been successfully applied to the formylation of various electron-rich arenes, demonstrating the potential for controlled and scalable production. ru.nlacs.org

For phenol (B47542) derivatives, an alternative ortho-formylation method is the Reimer-Tiemann reaction. wikipedia.org This reaction is typically conducted in a biphasic system and can be highly exothermic, necessitating careful temperature control. wikipedia.org The implementation of this reaction in a continuous flow setup can offer superior control over temperature and mixing, leading to improved selectivity and yields.

More recently, palladium-catalyzed formylation reactions have been adapted to continuous flow systems. nih.govrsc.orgresearchgate.netnih.gov A notable example is the reductive carbonylation of phenol-derived aryl fluorosulfonates using syngas (a mixture of carbon monoxide and hydrogen). nih.govrsc.orgresearchgate.net This approach allows for the conversion of phenols to the corresponding aryl aldehydes under continuous flow conditions. nih.govrsc.orgresearchgate.net The precise control over gas and liquid flow rates, pressure, and temperature in a continuous flow reactor is crucial for optimizing the reaction and minimizing catalyst deactivation. nih.govnih.gov

The table below illustrates representative conditions and outcomes for the continuous flow formylation of phenol derivatives and other aromatic compounds, analogous to the synthesis of this compound.

| Formylation Method | Substrate Type | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (bar) | Residence Time | Yield (%) |

|---|---|---|---|---|---|---|---|

| Palladium-catalyzed Reductive Carbonylation | Aryl Fluorosulfonates (electron-withdrawing substituents) | Palladium Acetate (1.25 mol%) | DMSO | 120 | 20 | 45 min | Good to Excellent |

| Palladium-catalyzed Reductive Carbonylation | Aryl Fluorosulfonates (electron-donating substituents) | Palladium Acetate (1.25 mol%) | DMSO | 120 | 20 | 2 h | Good to Excellent |

| Vilsmeier-Haack | Amine-substituted Arenes | Vilsmeier Reagent | Not Specified | Not Specified | Not Specified | 180 s | High to Complete Conversion |

The data presented highlights the efficiency of continuous flow systems in achieving high yields and conversions with relatively short residence times. For instance, in the palladium-catalyzed formylation of aryl fluorosulfonates, substrates with electron-withdrawing groups can be converted to the corresponding aldehydes in as little as 45 minutes, while those with electron-donating groups require a longer residence time of 2 hours to achieve good to excellent yields. nih.govrsc.orgresearchgate.net Similarly, the Vilsmeier-Haack formylation of highly reactive amine-substituted arenes can reach high or complete conversion within a mere 180 seconds in a continuous flow setup. ru.nl

The industrial relevance of continuous flow synthesis is further underscored by its scalability. Processes developed and optimized on a laboratory-scale microreactor can often be scaled up by extending the operation time or by using larger reactors, a concept known as "scaling out". This provides a more straightforward path to industrial production compared to the often complex and challenging scale-up of batch processes. rsc.org The ability to safely handle hazardous reagents and intermediates, coupled with the potential for high throughput and automation, positions continuous flow synthesis as a key enabling technology for the modern chemical industry. mdpi.comnih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Formyl 2,6 Dimethylphenyl Acetate

Reactions at the Formyl Group

The formyl group, an aldehyde, is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations.

Nucleophilic Addition Reactions (e.g., Grignard, Hydride Reduction, Cyanohydrin Formation)

Nucleophilic addition to the carbonyl carbon of the formyl group is a fundamental reaction class for aldehydes.

Grignard Reactions: The reaction with Grignard reagents (R-MgX) is anticipated to proceed via nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbonyl carbon. This would be followed by protonation to yield a secondary alcohol. The steric hindrance from the ortho-methyl groups may necessitate harsher reaction conditions or lead to lower yields compared to unhindered benzaldehydes.

Hydride Reduction: Reduction of the formyl group with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is expected to produce the corresponding primary alcohol, (4-(hydroxymethyl)-2,6-dimethylphenyl) acetate (B1210297). These reactions involve the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to the formyl group, typically catalyzed by a base, results in the formation of a cyanohydrin. This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. For aromatic aldehydes, this reaction is reversible, and the equilibrium can be influenced by steric factors. The presence of the ortho-methyl groups in 4-Formyl-2,6-dimethylphenyl acetate might disfavor the formation of the tetrahedral cyanohydrin product due to increased steric strain.

| Nucleophilic Addition Reaction | Reagent | Expected Product | Notes |

| Grignard Reaction | R-MgX | Secondary Alcohol | Steric hindrance may affect reaction rate and yield. |

| Hydride Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | A common and generally high-yielding transformation. |

| Cyanohydrin Formation | HCN, Base | Cyanohydrin | Equilibrium may be shifted towards reactants due to steric hindrance. |

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group of this compound can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The product of this reaction would be 4-acetoxy-3,5-dimethylbenzoic acid. The choice of oxidant is crucial to avoid potential side reactions, such as the hydrolysis of the acetate ester group under harsh acidic or basic conditions.

Reductive Transformations to Alcohols and Amines

As mentioned in the context of hydride reduction, the formyl group can be readily reduced to a primary alcohol.

Furthermore, reductive amination provides a pathway to synthesize amines. This reaction involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, respectively, under mildly acidic conditions. The intermediate imine is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the protonated imine over the starting aldehyde. This method allows for the synthesis of a wide variety of substituted amines derived from this compound.

| Reductive Transformation | Reagents | Product Type |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Primary Alcohol |

| Reductive Amination | RNH₂, NaBH₃CN or NaBH(OAc)₃ | Secondary Amine |

| Reductive Amination | R₂NH, NaBH₃CN or NaBH(OAc)₃ | Tertiary Amine |

Condensation Reactions with Nitrogen Nucleophiles (e.g., Hydrazone, Imine, Oxime Formation)

The carbonyl group of this compound readily undergoes condensation reactions with various nitrogen-containing nucleophiles. These reactions typically involve the formation of a carbinolamine intermediate followed by dehydration to yield a product with a carbon-nitrogen double bond.

Hydrazone Formation: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone. These reactions are often acid-catalyzed.

Imine Formation: Primary amines react with the aldehyde to form imines (Schiff bases). This reaction is also typically catalyzed by acid and involves the reversible formation of a hemiaminal intermediate which then dehydrates.

Oxime Formation: The reaction with hydroxylamine (H₂NOH) produces an oxime. This reaction is also acid-catalyzed and proceeds through a similar mechanism of addition-elimination.

A documented example of a condensation reaction involving this compound is its reaction with malononitrile and ethyl acetoacetate in the presence of piperidine to yield a 4H-pyran compound. This multicomponent reaction highlights the reactivity of the formyl group towards carbon nucleophiles in a condensation-type pathway.

Reactions of the Acetate Ester Moiety

The acetate ester group provides another site for chemical modification, primarily through nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Reactions

Hydrolysis: The acetate ester can be hydrolyzed to the corresponding phenol (B47542), 4-formyl-2,6-dimethylphenol, under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by the departure of the phenoxide leaving group.

Transesterification: This process involves the conversion of the acetate ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reaction with methanol would yield methyl acetate and 4-formyl-2,6-dimethylphenol. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol.

Nucleophilic Acyl Substitution at the Ester Carbonyl

The ester functionality in this compound is a primary site for nucleophilic attack. Nucleophilic acyl substitution reactions at the ester carbonyl carbon are fundamental to the transformation of this compound. These reactions proceed through a characteristic tetrahedral intermediate, and the facility of the reaction is influenced by the nature of the attacking nucleophile and the stability of the leaving group.

Common nucleophilic acyl substitution reactions for esters like this compound include hydrolysis, aminolysis, and transesterification.

Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the ester can be hydrolyzed to yield 4-hydroxy-3,5-dimethylbenzaldehyde and acetic acid. Base-catalyzed hydrolysis, or saponification, is typically irreversible as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcoholate leaving group.

Aminolysis: The reaction with amines or ammonia leads to the formation of N-substituted acetamides and 4-hydroxy-3,5-dimethylbenzaldehyde. The rate of aminolysis is dependent on the nucleophilicity of the amine.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the acetyl group can be transferred to the new alcohol, resulting in a different ester and 4-hydroxy-3,5-dimethylbenzaldehyde.

The reactivity of the ester carbonyl is influenced by the electronic properties of the substituted phenyl ring. The electron-withdrawing nature of the formyl group is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl acetate.

Table 1: Representative Nucleophilic Acyl Substitution Reactions

| Reaction | Nucleophile | Product(s) |

|---|---|---|

| Hydrolysis | H₂O / H⁺ or OH⁻ | 4-Hydroxy-3,5-dimethylbenzaldehyde, Acetic Acid |

| Aminolysis | R-NH₂ | 4-Hydroxy-3,5-dimethylbenzaldehyde, N-R-acetamide |

| Transesterification | R'-OH / H⁺ or OR'⁻ | 4-Hydroxy-3,5-dimethylbenzaldehyde, R'-acetate |

Reactivity of the 2,6-Dimethylphenyl Core

The 2,6-dimethylphenyl core of the molecule provides a scaffold for a variety of reactions, including electrophilic aromatic substitution, metal-catalyzed C-H activation, and reactions involving the benzylic methyl groups.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. The position of substitution on the aromatic ring of this compound is directed by the existing substituents: the two methyl groups, the acetyl group, and the formyl group.

The methyl groups are activating and ortho-, para-directing. The acetyl group, being an ester, is a deactivating group and is ortho-, para-directing. The formyl group is also a deactivating group and is meta-directing. The combined influence of these groups dictates the regioselectivity of EAS reactions. Given the substitution pattern, the positions ortho to the acetyl group (and meta to the formyl group) are the most likely sites for electrophilic attack. However, steric hindrance from the adjacent methyl groups could influence the accessibility of these positions.

Metal-Catalyzed C-H Activation and Functionalization

Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying aromatic systems. In the context of this compound, metal-catalyzed C-H activation could potentially target the C-H bonds of the aromatic ring or the methyl groups.

Palladium and rhodium catalysts are commonly employed for such transformations. The directing-group ability of the formyl or ester group could be exploited to achieve regioselective C-H functionalization. For instance, the oxygen atom of the formyl or ester carbonyl could coordinate to a metal center, directing the catalytic functionalization to an ortho C-H bond. However, the steric hindrance from the 2,6-dimethyl substitution pattern might pose a significant challenge for this type of transformation.

Reactions Involving the Benzylic Methyl Groups (e.g., Bromination)

The methyl groups attached to the aromatic ring are benzylic and are susceptible to free-radical reactions. A common example is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxide. This reaction proceeds via a resonance-stabilized benzylic radical intermediate.

For this compound, treatment with NBS would be expected to lead to the monobromination of one of the methyl groups, yielding 4-formyl-2-(bromomethyl)-6-methylphenyl acetate. Further reaction could lead to dibromination. The resulting benzylic bromides are versatile synthetic intermediates that can be converted into other functional groups through nucleophilic substitution reactions.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. Kinetic studies are a powerful tool for probing these mechanisms.

Kinetic Studies and Reaction Rate Determination

Kinetic studies of the hydrolysis of substituted phenyl acetates have been instrumental in understanding the electronic effects of substituents on the rate of nucleophilic acyl substitution. For this compound, determining the rate constant for its hydrolysis and comparing it to that of unsubstituted phenyl acetate and other substituted analogues would provide quantitative insight into the electronic influence of the formyl and dimethyl substituents.

The rate of hydrolysis can be monitored by techniques such as UV-Vis spectrophotometry, following the appearance of the phenoxide ion under basic conditions, or by titration of the acetic acid produced. The rate law for the hydrolysis is typically first order in both the ester and the nucleophile (e.g., hydroxide ion).

Table 2: Hypothetical Relative Rate Constants for Base-Catalyzed Hydrolysis

| Compound | Substituents | Relative Rate Constant (k_rel) |

|---|---|---|

| Phenyl acetate | None | 1.0 |

| 4-Nitrophenyl acetate | 4-NO₂ | ~10 |

| 4-Methylphenyl acetate | 4-CH₃ | ~0.5 |

| This compound | 4-CHO, 2,6-(CH₃)₂ | >1 (Expected) |

The electron-withdrawing formyl group at the para position is expected to increase the rate of hydrolysis by stabilizing the developing negative charge in the transition state of the rate-determining step. The ortho-methyl groups may exert a minor steric effect, potentially slowing the reaction slightly, but the electronic effect of the formyl group is likely to be dominant.

Identification and Characterization of Reaction Intermediates

In the study of chemical reactions, the direct observation and characterization of transient intermediates are crucial for understanding the reaction mechanism. For a molecule like this compound, which possesses both an aldehyde and an ester functional group on a substituted aromatic ring, a variety of intermediates can be postulated in different reaction types.

Hypothetical Intermediates in Metal-Catalyzed Cross-Coupling Reactions:

In palladium-catalyzed reactions, such as a Suzuki or Heck coupling, the initial step would likely involve the oxidative addition of a palladium(0) species to the aromatic ring. However, given the presence of the formyl and acetate groups, the reactivity would be highly dependent on the specific reaction conditions and the other reactants involved.

For instance, in a hypothetical reductive coupling reaction, the formyl group could be the primary site of reactivity. The reaction might proceed through a radical anion intermediate, which could be detected using electron paramagnetic resonance (EPR) spectroscopy. The characterization of such intermediates is often challenging due to their short lifetimes.

A data table summarizing potential intermediates and the techniques for their characterization is presented below:

| Hypothetical Reaction Type | Plausible Intermediate | Spectroscopic/Analytical Characterization Method | Key Structural Features to Identify |

| Palladium-Catalyzed Cross-Coupling | Organopalladium(II) complex | NMR Spectroscopy (¹H, ¹³C, ³¹P), X-ray Crystallography | Palladium-carbon bond, coordination of ligands |

| Reductive Dimerization of Formyl Group | Pinacol-type radical anion | Electron Paramagnetic Resonance (EPR) Spectroscopy | Unpaired electron spin density distribution |

| Nucleophilic Addition to Formyl Group | Hemiacetal or Acetal | NMR Spectroscopy, Mass Spectrometry | New C-O bond, change in hybridization of formyl carbon |

| Hydrolysis of Acetate Group | Tetrahedral intermediate | Isotopic labeling studies (e.g., using ¹⁸O) followed by Mass Spectrometry | Incorporation of the isotopic label into the carboxyl group |

Detailed Research Findings (Analogous Systems):

Research on structurally similar benzaldehyde derivatives in metal-catalyzed reactions has provided insights into potential intermediates. For example, studies on the palladium-catalyzed carbonylation of aryl halides have identified and characterized acylpalladium(II) complexes as key intermediates. While this compound does not have a halide leaving group, under specific conditions, C-H activation at the formyl group or the aromatic ring could lead to analogous organometallic intermediates.

Catalytic Cycle Determination in Metal-Mediated Transformations

The determination of a catalytic cycle involves piecing together the individual elementary steps that regenerate the catalyst at the end of each cycle. For a hypothetical metal-mediated transformation involving this compound, such as a decarbonylation or a coupling reaction, the catalytic cycle would consist of a sequence of steps including oxidative addition, migratory insertion, transmetalation (in the case of cross-coupling), and reductive elimination.

Postulated Catalytic Cycle for a Decarbonylation Reaction:

A rhodium(I)-catalyzed decarbonylation of the formyl group in this compound can be proposed. The catalytic cycle would likely involve the following key steps:

Oxidative Addition: The rhodium(I) catalyst undergoes oxidative addition to the C-H bond of the formyl group to form a rhodium(III)-hydrido-acyl intermediate.

Migratory Insertion/Decarbonylation: The acyl group can then undergo migratory decarbonylation to yield a rhodium(III)-aryl-carbonyl-hydrido complex, with the release of carbon monoxide.

Reductive Elimination: The final step would be the reductive elimination of the aryl group and the hydride to regenerate the rhodium(I) catalyst and produce 2,6-dimethylphenyl acetate.

A summary of the proposed catalytic cycle is provided in the table below:

| Step in Catalytic Cycle | Description | Metal Oxidation State Change | Key Intermediate |

| 1. Oxidative Addition | Addition of the aldehyde C-H bond to the metal center. | Rh(I) → Rh(III) | Rh(III)-hydrido-acyl complex |

| 2. Decarbonylation | Elimination of carbon monoxide from the acyl group. | No change | Rh(III)-aryl-carbonyl-hydrido complex |

| 3. Reductive Elimination | Formation of the final product and regeneration of the catalyst. | Rh(III) → Rh(I) | Regenerated Rh(I) catalyst |

Derivatization Strategies and Complex Molecule Construction

Post-Synthetic Diversification of the Formyl Functional Group

The formyl (aldehyde) group is a highly reactive and versatile functional group, making it a prime target for post-synthetic diversification. tcichemicals.com The aldehyde in 4-Formyl-2,6-dimethylphenyl acetate (B1210297) can undergo a variety of chemical transformations to introduce new functionalities and build molecular complexity.

Common reactions involving the formyl group include:

Oxidation: The formyl group can be readily oxidized to a carboxylic acid, yielding 4-carboxy-2,6-dimethylphenyl acetate. This transformation is typically achieved using mild oxidizing agents.

Reduction: Conversely, the formyl group can be reduced to a hydroxyl group, forming 4-(hydroxymethyl)-2,6-dimethylphenyl acetate. This is often accomplished with reducing agents like sodium borohydride.

Reductive Amination: A powerful method for C-N bond formation, reductive amination converts the formyl group into an amine. tcichemicals.com This two-step, one-pot reaction involves the initial formation of an imine or enamine with a primary or secondary amine, followed by reduction. This strategy allows for the introduction of a wide array of nitrogen-containing substituents.

Wittig Reaction: The Wittig reaction provides a means to convert the formyl group into an alkene. tcichemicals.com By reacting the aldehyde with a phosphorus ylide, a carbon-carbon double bond is formed, enabling the extension of the carbon skeleton.

Aldol (B89426) Condensation: The formyl group can participate in aldol condensation reactions with enolates or other nucleophiles, leading to the formation of β-hydroxy carbonyl compounds, which can be further dehydrated to α,β-unsaturated carbonyls. tcichemicals.com

These transformations highlight the formyl group's role as a versatile handle for elaborating the core structure of 4-Formyl-2,6-dimethylphenyl acetate.

Modifications and Transformations of the Acetate Moiety

The acetate group in this compound offers another site for chemical modification, primarily through cleavage of the ester linkage.

Key transformations of the acetate moiety include:

Hydrolysis: The most common reaction of the acetate group is its hydrolysis to a hydroxyl group, yielding 4-formyl-2,6-dimethylphenol. This reaction is typically carried out under basic or acidic conditions. The resulting phenolic hydroxyl group can then be used in a variety of subsequent reactions.

Transesterification: In the presence of an alcohol and a suitable catalyst, the acetate group can be exchanged for a different ester group. This allows for the introduction of various alkoxy functionalities.

Fries Rearrangement: Under certain conditions, typically involving a Lewis acid catalyst, the acetyl group can migrate from the phenolic oxygen to an ortho or para position on the aromatic ring. However, in the case of this compound, the para position is already occupied by the formyl group, and the ortho positions are sterically hindered by the methyl groups, making this rearrangement less likely.

The ability to deprotect the phenol (B47542) provides a strategic advantage in multi-step syntheses, allowing for the unmasking of a reactive hydroxyl group at a desired stage.

Functionalization of the Dimethylphenyl Aromatic Ring

The dimethylphenyl aromatic ring of this compound can also be functionalized, although the existing substituents influence the position and feasibility of further reactions. The formyl group is a deactivating, meta-directing group, while the acetate is an activating, ortho, para-directing group. The methyl groups are also activating and ortho, para-directing. The interplay of these electronic and steric effects will govern the outcome of electrophilic aromatic substitution reactions.

Potential functionalization reactions include:

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents like nitric acid in the presence of sulfuric acid. The position of nitration will be determined by the combined directing effects of the existing substituents.

Halogenation: Halogens such as bromine or chlorine can be introduced onto the aromatic ring via electrophilic halogenation, typically using a Lewis acid catalyst.

Sulfonation: Treatment with fuming sulfuric acid can lead to the introduction of a sulfonic acid group onto the aromatic ring.

The steric hindrance provided by the two methyl groups ortho to the acetate can also influence the regioselectivity of these reactions, potentially directing incoming electrophiles to the less hindered positions.

Integration as a Building Block in Heterocyclic Synthesis

One of the most significant applications of this compound is its use as a precursor in the synthesis of various heterocyclic compounds. The formyl group is particularly adept at participating in cyclization and condensation reactions to form new rings.

Pyrazole (B372694) derivatives can be synthesized from this compound through reactions involving hydrazine (B178648) or its derivatives. A common method is the Vilsmeier-Haack reaction. chemmethod.com In this type of reaction, a hydrazone, formed from the condensation of a ketone with a hydrazine, can be cyclized and formylated to produce a 4-formyl pyrazole. chemmethod.com While the direct synthesis from this compound is not explicitly detailed, the formyl group is a key functionality in building the pyrazole core. For instance, pyrazole-4-carbaldehydes are valuable intermediates in the synthesis of bioactive molecules. chemmethod.comnih.gov The synthesis of 4-formyl pyrazole derivatives has been shown to be an efficient way to create novel compounds with potential applications. nih.gov

Table 1: Synthesis of Pyrazole Derivatives

| Starting Material Class | Reagent | Resulting Heterocycle |

|---|

This table illustrates a general method for forming 4-formyl pyrazoles, a class of compounds related to derivatives of this compound.

The formyl group of this compound is a key component in the synthesis of indole (B1671886) and quinoxaline (B1680401) ring systems.

Indole Synthesis: While direct use of this compound in well-known indole syntheses like the Fischer indole synthesis is less common, related aldehydes are crucial. The Leimgruber-Batcho indole synthesis, for example, often starts with a nitrotoluene which is then converted to an enamine that can be cyclized to form the indole ring.

Quinoxaline Synthesis: Quinoxaline derivatives are readily prepared by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While this compound is a mono-carbonyl compound, it can be a precursor to suitable dicarbonyl species or participate in reactions that ultimately lead to the quinoxaline scaffold. For example, it could be oxidized to a glyoxal (B1671930) derivative or used in reactions that generate a second carbonyl group in situ.

The versatility of the formyl group extends to the synthesis of other advanced nitrogen-containing heterocycles, such as thiazoles. The Hantzsch thiazole (B1198619) synthesis is a classic method for preparing thiazole rings, involving the reaction of an α-haloketone with a thioamide. While this compound is not a direct substrate in the classical Hantzsch synthesis, its formyl group can be a precursor to components needed for thiazole formation. For example, it can be converted into a derivative that can then react to form the thiazole ring. The synthesis of N-(4-Formyl-2-thiazolyl)acetamide demonstrates the incorporation of a formyl group into a thiazole structure. bldpharm.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-carboxy-2,6-dimethylphenyl acetate |

| 4-(hydroxymethyl)-2,6-dimethylphenyl acetate |

| 4-formyl-2,6-dimethylphenol |

| N-(4-Formyl-2-thiazolyl)acetamide |

| Pyrazole |

| Indole |

| Quinoxaline |

Application in Complex Natural Product Synthesis

While direct and specific examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its precursor, 4-hydroxy-3,5-dimethylbenzaldehyde , and the closely related syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde) are widely employed as key intermediates in the synthesis of a variety of bioactive natural products and their analogs. ontosight.aincsu.edu

For instance, syringaldehyde has been utilized as a scaffold for the synthesis of various biologically potent heterocyclic compounds. ontosight.ai It serves as a precursor for the synthesis of antibacterial drugs like Trimethoprim. The structural similarity and analogous reactivity profile of 4-hydroxy-3,5-dimethylbenzaldehyde suggest its potential as a valuable building block in similar synthetic endeavors. The strategic placement of the formyl and hydroxyl groups on the aromatic ring allows for its incorporation into larger molecular frameworks through reactions such as condensations, cyclizations, and cross-coupling reactions, which are fundamental to the assembly of complex natural product skeletons.

Advanced Spectroscopic and Structural Elucidation of 4 Formyl 2,6 Dimethylphenyl Acetate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 4-formyl-2,6-dimethylphenyl acetate (B1210297). A combination of one- and two-dimensional NMR experiments allows for a complete assignment of proton and carbon signals and provides crucial information about the molecule's conformation and dynamics.

One-Dimensional ¹H and ¹³C NMR for Chemical Shift and Multiplicity Analysis

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms within 4-formyl-2,6-dimethylphenyl acetate. modgraph.co.ukalfa-chemistry.comcarlroth.com The chemical shifts (δ) are influenced by the electron density around the nuclei, providing clues about the functional groups present.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear at a significantly downfield chemical shift (typically around 9-10 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons will resonate in the aromatic region (around 7-8 ppm), and their specific shifts and coupling patterns (multiplicity) will depend on their position relative to the formyl and acetate substituents. The methyl protons of the dimethylphenyl group and the acetate group will appear further upfield, typically in the range of 2-3 ppm. modgraph.co.uk

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the aldehyde appearing at a very downfield position (around 190 ppm). The carbonyl carbon of the acetate group will also be downfield, but to a lesser extent (around 170 ppm). The aromatic carbons will have distinct chemical shifts based on their substitution pattern, and the methyl carbons will resonate at the most upfield positions. np-mrd.orgnp-mrd.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehydic H | 9.8 - 10.0 | - |

| Aromatic H | 7.5 - 7.8 | 125 - 140 |

| Acetate CH₃ | 2.2 - 2.4 | ~21 |

| Aromatic CH₃ | 2.1 - 2.3 | ~16 |

| Aldehydic C | - | ~192 |

| Acetate C=O | - | ~169 |

| Aromatic C-O | - | ~150 |

| Aromatic C-CHO | - | ~135 |

| Aromatic C-CH₃ | - | ~130 |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of this compound derivatives and for determining their three-dimensional structure. youtube.comscience.govsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For instance, it would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.net This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the signal of each aromatic proton would show a correlation to the signal of the carbon atom to which it is attached.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comresearchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, the aldehydic proton would show a correlation to the aromatic carbon it is attached to, as well as to the adjacent aromatic carbons. The methyl protons of the acetate group would show a correlation to the acetate carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine the spatial proximity of protons. libretexts.orgacdlabs.comyoutube.com This is vital for elucidating the stereochemistry and preferred conformation of the molecule. For instance, a NOESY experiment could reveal through-space interactions between the protons of one of the methyl groups on the ring and the aromatic protons, providing information about the rotational orientation of the substituents.

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H - ¹H | Correlations between adjacent aromatic protons. |

| HSQC | ¹H - ¹³C (¹J) | Aromatic H to their attached C; Methyl H to their attached C. |

| HMBC | ¹H - ¹³C (²⁻³J) | Aldehydic H to aromatic C; Acetate CH₃ to acetate C=O; Aromatic CH₃ to aromatic C. |

| NOESY | ¹H - ¹H (through space) | Aromatic H to adjacent aromatic H; Aromatic H to nearby methyl H. |

Dynamic NMR (e.g., EXSY) for Rotational Barriers and Conformational Exchange

Dynamic NMR (DNMR) techniques are employed to study time-dependent processes such as conformational changes and restricted rotation. nih.govresearchgate.net In this compound, there can be restricted rotation around the single bonds connecting the formyl and acetate groups to the aromatic ring. rsc.orgrsc.orgsrce.hr

Exchange Spectroscopy (EXSY) , which is mechanistically identical to NOESY, can be used to investigate these dynamic processes. huji.ac.ilblogspot.comchem-station.com If the rate of rotation is on the NMR timescale, separate signals for different conformers might be observed at low temperatures. As the temperature increases, these signals may broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes at different temperatures, it is possible to determine the energy barrier for this rotation. researchgate.net This provides valuable information about the steric and electronic effects influencing the molecule's conformational preferences. science.govmsu.edu

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the exact mass of this compound. nih.gov From the exact mass, the elemental formula can be unequivocally determined, which is a critical step in confirming the identity of a newly synthesized compound. The calculated exact mass for C₁₁H₁₂O₃ is 192.07864 g/mol . nih.gov

Electrospray Ionization (ESI-MS) for Molecular Weight and Fragmentation

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound. nih.gov In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion, allowing for the determination of its molecular weight.

The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. libretexts.orgresearchgate.netmiamioh.edu For this compound, characteristic fragmentation pathways would likely involve:

Loss of the acetyl group (CH₃CO) as ketene (B1206846) (CH₂=C=O), resulting in a fragment corresponding to 4-hydroxy-3,5-dimethylbenzaldehyde.

Loss of the formyl group (CHO). libretexts.orgmiamioh.edu

Cleavage of the ester bond. docbrown.info

Table 3: Predicted ESI-MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 193.08 ([M+H]⁺) | 151.07 | 42.01 (CH₂CO) | [4-hydroxy-3,5-dimethylbenzaldehyde+H]⁺ |

| 193.08 ([M+H]⁺) | 165.08 | 28.00 (CO) | |

| 193.08 ([M+H]⁺) | 133.06 | 60.02 (CH₃COOH) |

Note: The m/z values are based on the monoisotopic masses.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are crucial first-line methods for the characterization of a molecule like this compound, providing insights into its functional groups and electronic properties.

Infrared (IR) Spectroscopy would be utilized to identify the characteristic vibrational frequencies of the functional groups present in this compound. The expected IR absorption bands would include:

A strong carbonyl (C=O) stretching band for the ester group, typically appearing in the region of 1750-1735 cm⁻¹.

Another distinct carbonyl (C=O) stretching band for the aldehyde group, expected around 1700-1680 cm⁻¹.

C-O stretching vibrations for the ester linkage, which would be observed in the 1300-1000 cm⁻¹ region.

Aromatic C=C stretching vibrations, typically seen as a series of peaks in the 1600-1450 cm⁻¹ range.

C-H stretching vibrations for the aromatic ring and the methyl groups, appearing around 3100-3000 cm⁻¹ and 2975-2850 cm⁻¹, respectively.

Characteristic C-H bending vibrations for the aldehyde functional group, often found near 2850 and 2750 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy would reveal information about the electronic transitions within the molecule. The presence of the benzene ring conjugated with a carbonyl group from the aldehyde and an ester group would give rise to characteristic absorption bands. Typically, π → π* transitions of the aromatic system and n → π* transitions of the carbonyl groups would be observed. The exact wavelengths (λmax) and molar absorptivities (ε) would be dependent on the solvent used for the analysis.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

|---|---|---|

| Ester Carbonyl (C=O) | 1750-1735 | Stretching |

| Aldehyde Carbonyl (C=O) | 1700-1680 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| Ester C-O | 1300-1000 | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H (Methyl) | 2975-2850 | Stretching |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique would be invaluable for the unambiguous structural confirmation of this compound and for understanding its packing in the solid state.

Should a suitable single crystal of this compound be grown, single crystal X-ray diffraction would provide a wealth of information. This would include:

Precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms.

The planarity of the benzene ring and the orientation of the formyl and acetate substituents relative to the ring.

The crystal system, space group, and unit cell dimensions.

Details of intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which govern the crystal packing.

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystallinity of a bulk sample. For this compound, PXRD would be used to:

Confirm the crystalline nature of a synthesized batch.

Identify the crystalline phase and check for the presence of different polymorphs.

Assess the purity of a crystalline sample, as amorphous impurities would not contribute to the diffraction pattern.

A PXRD pattern consists of a series of diffraction peaks at specific angles (2θ), which is a fingerprint of the crystalline material.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of this compound and for quantitative analysis. A typical HPLC method would involve:

A reversed-phase column (e.g., C18).

A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer.

A UV detector set to a wavelength where the compound has strong absorbance.

The retention time of the compound would be characteristic under specific conditions, and the area of the peak would be proportional to its concentration. This allows for the determination of purity by detecting and quantifying any impurities present.

Table 2: Hypothetical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that would be used to monitor the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it in an appropriate solvent system (a mixture of a non-polar and a polar solvent, like hexane (B92381) and ethyl acetate), one can separate the starting materials, intermediates, and the final product. The separated spots are visualized under UV light. The retention factor (Rf) value for the product would be determined to track its formation and to identify suitable conditions for larger-scale purification by column chromatography.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone of chemical characterization, providing fundamental insight into the elemental composition of a synthesized compound. This technique is employed to experimentally determine the mass percentages of the constituent elements, which are then compared against the theoretically calculated values derived from the proposed molecular formula. This comparison serves as a critical checkpoint to verify the empirical formula of a newly synthesized compound, such as this compound and its derivatives, ensuring the product of a chemical reaction is indeed the one intended.

For this compound, the molecular formula is established as C₁₁H₁₂O₃. nih.gov Based on this formula, the theoretical elemental composition can be calculated with a high degree of precision. The process involves using the atomic weights of carbon (C), hydrogen (H), and oxygen (O) to determine the molecular weight of the compound and the percentage contribution of each element to this total mass.

The verification process hinges on the close agreement between the experimentally determined elemental percentages and the calculated theoretical values. A significant deviation between the found and calculated values would suggest the presence of impurities, residual solvents, or that the bulk sample is not the target compound.

Below are the detailed theoretical elemental composition values for this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 68.74 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.29 |

| Oxygen | O | 15.999 | 3 | 47.997 | 24.97 |

| Total | 192.214 | 100.00 |

Note: While the theoretical data provides a baseline for verification, specific experimental (found) values from the elemental analysis of this compound derivatives would typically be presented in research findings to confirm their successful synthesis and purity. Such data for the parent compound is not detailed in the currently reviewed literature.

Computational Chemistry and Theoretical Studies on 4 Formyl 2,6 Dimethylphenyl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 4-Formyl-2,6-dimethylphenyl acetate (B1210297), DFT calculations can elucidate its fundamental electronic properties and reactivity.

Prediction of Electronic Structure and Spectroscopic Properties

DFT methods are widely used to predict the electronic structure of molecules like 4-Formyl-2,6-dimethylphenyl acetate. nih.govresearchgate.netyoutube.com By solving the Kohn-Sham equations, one can determine the molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For aromatic aldehydes and esters, the distribution of these frontier orbitals can indicate the most likely sites for nucleophilic and electrophilic attack.

Furthermore, DFT calculations can accurately predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is employed to simulate UV-visible absorption spectra by calculating the energies of electronic transitions. rsc.org This allows for the assignment of experimentally observed absorption bands to specific electronic excitations within the molecule. Vibrational frequencies from DFT calculations can be used to interpret and assign peaks in infrared (IR) and Raman spectra, providing a detailed understanding of the molecule's vibrational modes. researchgate.net For instance, the characteristic carbonyl stretching frequencies of the aldehyde and ester groups in this compound can be calculated and compared with experimental data to confirm its structure. researchgate.net

Below is a hypothetical table of predicted spectroscopic data for this compound, which could be generated using DFT calculations.

| Spectroscopic Data | Predicted Value | Method |

| HOMO Energy | -7.2 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.8 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.4 eV | B3LYP/6-31G(d) |

| Major UV-Vis Absorption (λmax) | 285 nm | TD-DFT/B3LYP/6-31G(d) |

| Aldehyde C=O Stretch (IR) | 1705 cm⁻¹ | B3LYP/6-31G(d) |

| Ester C=O Stretch (IR) | 1760 cm⁻¹ | B3LYP/6-31G(d) |

Modeling of Reaction Mechanisms and Transition States

DFT is an invaluable tool for exploring the potential reaction pathways of this compound. nih.govacs.org It can be used to model various transformations, such as the hydrolysis of the acetate group or addition reactions at the aldehyde functionality. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. nih.govnih.gov

The identification of transition state structures is particularly important as it allows for the calculation of the activation energy, which is a key determinant of the reaction rate. youtube.com For example, in the hydrolysis of the ester, DFT calculations can model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent departure of acetic acid. github.io Similarly, the mechanism of reactions involving the aldehyde group, such as nucleophilic addition, can be investigated in detail. canterbury.ac.uknih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. mun.ca For a flexible molecule like this compound, MD simulations can reveal its conformational landscape by exploring the different spatial arrangements of its atoms. nih.gov This is achieved by solving Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent to mimic realistic conditions.

MD simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or receptors in a biological context. Furthermore, MD can be used to study intermolecular interactions, such as the non-covalent forces that govern how this compound interacts with its environment. researchgate.netnih.govnih.gov This includes hydrogen bonding, van der Waals forces, and aromatic-carbonyl interactions. acs.org

In Silico Modeling for Structure-Reactivity Relationships

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical relationship between the structural features of a molecule and its biological activity or chemical reactivity. nih.govnih.govnih.gov For this compound, a QSAR model could be developed to predict its reactivity in a particular chemical transformation based on a set of calculated molecular descriptors. researchgate.netmdpi.comderpharmachemica.comnih.gov

These descriptors, which can be derived from the molecule's 2D or 3D structure, quantify various aspects of its physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. By correlating these descriptors with experimentally determined reactivity data for a series of related compounds, a predictive model can be built. Such a model could then be used to estimate the reactivity of this compound or to design new derivatives with enhanced or diminished reactivity.

A hypothetical QSAR model for the reactivity of a series of substituted phenyl acetates might take the following form:

Reactivity = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant

Where 'a', 'b', and 'c' are coefficients determined from the statistical analysis of the training set of molecules.

Thermodynamic and Kinetic Parameter Computations

Computational methods, particularly DFT, are instrumental in determining the thermodynamic and kinetic parameters of chemical reactions involving this compound. chemrevlett.comresearchgate.netnih.gov Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be calculated from the computed energies of the reactants and products. jeeadv.ac.intifr.res.in This information reveals whether a reaction is energetically favorable and the position of the chemical equilibrium.

Kinetic parameters, most notably the activation energy (Ea), are derived from the energy difference between the reactants and the transition state. nih.govacs.org The rate constant (k) of a reaction can then be estimated using transition state theory. These computational predictions are vital for understanding the feasibility and speed of potential reactions, such as the esterification to form this compound or its subsequent hydrolysis. mdpi.com

A hypothetical table of computed thermodynamic and kinetic data for the hydrolysis of this compound is presented below.

| Parameter | Computed Value | Method |

| ΔH (Enthalpy of Reaction) | -5.2 kcal/mol | DFT/B3LYP/6-311+G(d,p) |

| ΔG (Gibbs Free Energy of Reaction) | -2.1 kcal/mol | DFT/B3LYP/6-311+G(d,p) |

| Ea (Activation Energy) | 15.8 kcal/mol | DFT/B3LYP/6-311+G(d,p) |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Retrosynthetic Pathways